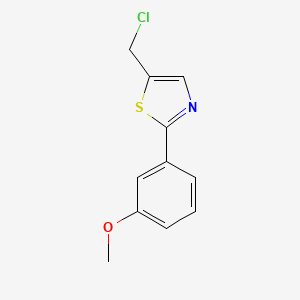

5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIGIMZHVFNBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(S2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the thiazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiazolidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole as an anticancer agent. It exhibits potent activity against various cancer cell lines. For instance, it has shown an IC50 value of 5.73 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like staurosporine (IC50 = 6.77 µM) .

Mechanism of Action

The compound's mechanism involves:

- VEGFR-2 Inhibition : It inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM, suggesting strong binding affinity.

- Induction of Apoptosis : The compound induces apoptosis and necrosis in cancer cells while causing cell cycle arrest at the G1 phase .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. It has been tested against various pathogens with promising results:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values indicate significant effectiveness.

- Escherichia coli : Similar inhibitory effects were observed against this common bacterium .

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its unique structure allows for targeted modifications and interactions in diverse biological contexts. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes .

Case Studies

Several case studies have explored the biological effects of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity Evaluation | Cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours | 2023 |

| Inflammation Model Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Materials Science Applications

Beyond medicinal uses, this compound is explored for its potential in materials science, particularly in the synthesis of advanced materials such as polymers and nanomaterials. Its functional groups allow for versatile reactions that can lead to novel material properties .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Positional Isomers of Methoxyphenyl-Substituted Thiazoles

Key analogs include positional isomers where the methoxy group on the phenyl ring varies between ortho (2-), meta (3-), and para (4-) positions (Table 1).

Table 1: Positional Isomers of Methoxyphenyl-Substituted Thiazoles

Key Findings :

Thiazoles with Varied Substituents at Position 2

Replacing the methoxyphenyl group with other substituents significantly impacts properties (Table 2).

Table 2: Thiazoles with Diverse Substituents at Position 2

Key Findings :

- Lipophilicity : The trifluoromethyl group (CF₃) in C₁₂H₁₀ClF₃NS increases lipophilicity, enhancing membrane permeability .

- Metabolic Stability: The 1,1-difluoroethyl group in C₆H₆ClF₂NS introduces fluorine atoms, known to resist oxidative metabolism .

- Benzothiazole vs. Thiazole: Benzothiazoles (e.g., C₁₆H₁₄ClNO₃S) exhibit broader aromatic conjugation, improving binding to hydrophobic enzyme pockets .

Hybrid Thiazole Derivatives with Complex Substituents

Complex substituents at position 2 can enhance bioactivity (Table 3).

Table 3: Hybrid Thiazole Derivatives

Key Findings :

- Antiproliferative Activity : Compound 102a demonstrates that hybrid structures combining thiazole with pyrazole and naphthyl groups exhibit potent activity against cancer cells, likely due to enhanced π-π stacking and hydrogen bonding .

Biological Activity

5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds known for their significant pharmacological properties. They serve as important scaffolds in medicinal chemistry due to their ability to interact with various biological targets. The presence of functional groups such as chloromethyl and methoxyphenyl enhances their biological activity, making them potential candidates for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a study demonstrated that certain thiazole analogues exhibit potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. The compound showed an IC50 value of 5.73 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like staurosporine (IC50 = 6.77 µM) .

Mechanism of Action:

- VEGFR-2 Inhibition: The compound exhibits inhibitory activity towards the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The IC50 for VEGFR-2 inhibition was found to be 0.093 µM, suggesting a strong binding affinity .

- Induction of Apoptosis: It has been observed that the compound induces apoptosis and necrosis in cancer cells while causing cell cycle arrest at the G1 phase .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The incorporation of chloromethyl and methoxy groups significantly affects the activity against various pathogens.

Research Findings:

- Antibacterial Activity: A study reported that thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against bacteria such as Bacillus cereus and Escherichia coli .

- Antifungal Activity: Thiazole compounds have demonstrated antifungal activity against species like Candida albicans and Cryptococcus neoformans. The presence of specific functional groups was linked to enhanced antifungal efficacy .

Case Studies and Data Tables

The following table summarizes key findings related to the biological activity of thiazole derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, demonstrates that using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour achieves high yields in analogous thiazole derivatives . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance reactivity, while elevated temperatures (80–90°C) reduce side products. Reaction progress should be monitored via TLC, and purification via recrystallization (e.g., using water/ethanol mixtures) ensures purity .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of C-Cl (650–750 cm⁻¹) and C-S (600–700 cm⁻¹) bonds. The methoxy group (O-CH₃) shows a strong absorption near 2830–2815 cm⁻¹ .

- NMR : In H NMR, the chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–5.0 ppm, while the methoxyphenyl protons show distinct aromatic splitting (δ 6.8–7.5 ppm) . C NMR should display the thiazole ring carbons at δ 120–160 ppm and the methoxy carbon at δ 55–60 ppm .

- Elemental Analysis : Validate calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% tolerance) to confirm purity .

Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?

- Methodological Answer : The chloromethyl group is susceptible to hydrolysis. Store the compound in anhydrous conditions (e.g., desiccator with silica gel) under inert gas (N₂/Ar) at 2–8°C. Degradation products can be identified via HPLC-MS; for example, hydrolysis may yield a hydroxymethyl derivative, detectable by a shift in retention time or m/z ratio .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For instance, the chloromethyl group’s high electrophilicity correlates with its reactivity in substitution reactions .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets. shows that analogous thiazole-triazole derivatives bind to enzyme active sites via π-π stacking and hydrogen bonding . Adjust protonation states (e.g., at physiological pH) for accurate docking poses .

Q. What experimental strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

- Methodological Answer :

- Contradictory NMR Peaks : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria. For example, highlights that oxadiazole-thiazole hybrids may exhibit rotational isomers, causing split peaks in H NMR .

- Unexpected Byproducts : Use LC-MS or GC-MS to identify impurities. If a competing reaction pathway is suspected (e.g., over-chlorination), optimize stoichiometry (e.g., reduce Cl⁻ equivalents) or employ protecting groups for sensitive functional groups .

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Test against targets like carbonic anhydrase or cyclooxygenase (COX) using fluorometric assays. notes that trifluoromethyl-pyrazole derivatives inhibit COX-2 with IC₅₀ values <10 µM .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Pre-treat cells with derivatives at 1–100 µM for 48 hours and compare viability to controls .

Q. What advanced purification techniques improve the scalability of this compound synthesis?

- Methodological Answer :

- Flash Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate chloromethyl derivatives from polar byproducts .

- Crystallization Optimization : Screen solvents (e.g., acetonitrile vs. ethyl acetate) using the Hansen solubility parameters to maximize crystal yield and purity. achieved >95% purity for benzothiazole analogs via recrystallization in ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.